alpha-Pyrrolidinopropiophenone (hydrochloride)

Vue d'ensemble

Description

Alpha-Pyrrolidinopropiophenone (hydrochloride) is a synthetic stimulant drug belonging to the cathinone class. It is structurally similar to the appetite suppressant diethylpropion and has analogous effects in animals. This compound has been detected in “ecstasy” tablets seized by law enforcement authorities in Germany . It is known to produce stimulant effects in animals and humans, although it is said to lack the euphoria associated with other similar compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Alpha-Pyrrolidinopropiophenone (hydrochloride) can be synthesized through various methods. One common synthetic route involves the reaction of propiophenone with pyrrolidine in the presence of a reducing agent. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of alpha-Pyrrolidinopropiophenone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to achieve the desired quality .

Analyse Des Réactions Chimiques

Synthetic Routes and Key Reactions

α-PPP HCl is synthesized through a Grignard reaction followed by pyrrolidine substitution and salt formation.

Metabolic Reactions

α-PPP undergoes Phase I metabolism via hepatic enzymes, producing bioactive metabolites .

Primary Metabolic Pathways

-

Hydroxylation :

Oxidation at the 4′-position of the phenyl ring forms 4′-hydroxy-PPP . -

Lactam formation :

Dehydrogenation of the pyrrolidine ring produces 2′′-oxo-PPP (a lactam derivative) . -

Degradation :

Cleavage of the pyrrolidine ring yields cathinone and norpseudoephedrine .

Table 2: Major Metabolites and Enzymes

| Metabolite | Enzyme Involved | Biological Activity |

|---|---|---|

| 4′-Hydroxy-PPP | CYP2D6 | Reduced DAT/NET inhibition |

| 2′′-Oxo-PPP | CYP3A4 | Prolonged stimulant effects |

| Cathinone | MAO-B | Weak dopaminergic activity |

Side Reactions and Impurities

Industrial synthesis often introduces impurities due to incomplete reactions or byproducts .

Common Impurities

-

Unreacted propiophenone : Residual starting material (≤1.5%) .

-

Brominated byproducts : 2-Bromo-1-phenyl-1-propanone (traces from Grignard step) .

-

Pyrrolidine derivatives : N-Benzoylproline (from ring-opening reactions) .

Byproduct Formation

Table 3: Impurity Profiling in α-PPP HCl Batches

| Impurity | Source | Max Concentration |

|---|---|---|

| Propiophenone | Incomplete reaction | 1.5% |

| 2-Bromo-1-phenyl-1-propanone | Side reaction | 0.8% |

| MDPV | Shared equipment | 1.3% |

Stability and Degradation

α-PPP HCl degrades under alkaline conditions or prolonged UV exposure:

-

Hydrolysis : The pyrrolidine ring opens at pH > 9, forming 3-(methylsulfanyl)propanenitrile .

-

Photodegradation : UV light induces cleavage of the ketone group, yielding benzaldehyde and pyrrolidine derivatives .

Analytical Detection Methods

Immunoassays using anti-pyrrolidinophenone antibodies detect α-PPP HCl in biological samples :

Applications De Recherche Scientifique

Behavioral Studies

α-PPP has been investigated for its stimulant-like effects in various animal models. Notably, studies have shown that:

- Locomotor Activity : In experiments with female rats, α-PPP exhibited significant stimulant activity, increasing spontaneous locomotion and altering wheel activity under specific dosing regimens (5 mg/kg and 10 mg/kg) .

- Self-Administration Patterns : Research indicates that α-PPP can be self-administered by rodents under prolonged access conditions. High doses (0.32 mg/kg/infusion) led to significant self-administration behaviors, suggesting a potential for abuse similar to other stimulants like MDPV .

Neurochemical Impact

The compound affects monoamine neurotransmitter systems, particularly dopamine and norepinephrine pathways:

- Neurochemistry Studies : Research has shown that α-PPP influences dopamine levels in the prefrontal cortex and striatum, which are critical areas for reward processing and addiction .

- Behavioral Correlation : The neurochemical changes correlate with observable behaviors such as increased risk-taking and decreased exploratory activity in maze tests .

Forensic Applications

α-PPP is primarily recognized for its role in forensic toxicology:

- Detection in Biological Samples : Studies have focused on the metabolism of α-PPP and its detection in urine samples using advanced techniques such as gas chromatography-mass spectrometry (GC-MS). This is crucial for identifying the compound in cases of suspected drug use or overdose .

- Legal Implications : As a designer drug, α-PPP's presence in the illicit drug market necessitates reliable detection methods for law enforcement and public health monitoring.

Case Studies

Several case studies illustrate the implications of α-PPP use:

- Case Study on Abuse Potential : A study examining the self-administration of α-PPP in rats demonstrated that it could produce reinforcing effects similar to traditional stimulants, raising concerns about its potential for abuse among humans .

- Metabolic Profiling : Research highlighted how α-PPP is metabolized into various active compounds, including cathinone derivatives, which may contribute to its psychoactive effects .

- Clinical Observations : Reports from clinical settings have noted increased emergency room visits related to synthetic cathinone use, including α-PPP, emphasizing the need for awareness among healthcare providers regarding its effects and treatment implications .

Mécanisme D'action

Alpha-Pyrrolidinopropiophenone (hydrochloride) exerts its effects by acting as a stimulant on the central nervous system. It is believed to increase the levels of neurotransmitters such as dopamine and norepinephrine by inhibiting their reuptake. This leads to increased stimulation and alertness. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with the dopamine and norepinephrine transporters .

Comparaison Avec Des Composés Similaires

Alpha-Pyrrolidinopropiophenone (hydrochloride) is similar to other compounds in the cathinone class, such as:

- 4’-Methyl-alpha-pyrrolidinopropiophenone (MePPP)

- 4’-Methoxy-alpha-pyrrolidinopropiophenone (MOPPP)

- 3,4-Methylenedioxy-alpha-pyrrolidinopropiophenone (MDPPP)

- Alpha-Pyrrolidinopentiophenone (alpha-PVP)

- Alpha-Pyrrolidinohexiophenone (alpha-PHP)

Compared to these compounds, alpha-Pyrrolidinopropiophenone (hydrochloride) is known to produce less euphoria and is considered to be less potent .

Activité Biologique

Alpha-Pyrrolidinopropiophenone (α-PPP), a synthetic cathinone, is a compound that has garnered attention due to its stimulant properties and potential neurotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of α-PPP, including its pharmacological profile, effects on neurotransmitter systems, and behavioral implications.

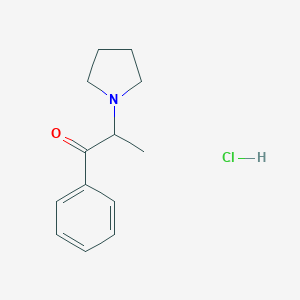

Chemical Structure and Classification

α-PPP belongs to a class of compounds known as pyrovalerones, which are β-keto analogs of amphetamines. The basic structure includes a pyrrolidine ring and a propiophenone moiety, which contributes to its psychoactive effects. Its structural characteristics influence its interaction with neurotransmitter transporters, particularly those for dopamine (DAT) and norepinephrine (NET).

Monoamine Transporter Inhibition

One of the primary mechanisms of action for α-PPP is its inhibition of monoamine transporters. Studies have demonstrated that α-PPP exhibits potent inhibitory effects on DAT and NET, with IC50 values ranging from 0.02 μM to 8.7 μM for DAT and 0.03 μM to 4.6 μM for NET . The selectivity for these transporters indicates a strong potential for psychostimulant effects.

| Transporter | IC50 (μM) | Selectivity |

|---|---|---|

| DAT | 0.02 - 8.7 | High |

| NET | 0.03 - 4.6 | High |

| SERT | >10 | Low |

Locomotor Activity

Research involving animal models has shown that α-PPP significantly increases locomotor activity in rodents. For instance, female rats administered with α-PPP exhibited enhanced spontaneous activity and reduced brain reward thresholds in a dose-dependent manner . This suggests that α-PPP may have similar reinforcing properties to other stimulants.

Neurochemical Changes

In a study assessing the neurochemical impacts of α-PPP, male Swiss-Webster mice were subjected to binge-like dosing regimens. The results indicated significant alterations in dopamine levels within the striatum, with a notable depletion observed five days post-exposure . This depletion was correlated with behavioral changes, including decreased exploratory activity.

Neurotoxic Potential

The neurotoxic effects of α-PPP have been a subject of concern. In studies examining long-term exposure, significant reductions in serotonin levels were noted alongside alterations in dopamine metabolism . These findings raise questions about the safety profile of α-PPP and its potential for causing lasting neurochemical damage.

Case Studies and Clinical Implications

Several case reports have documented intoxication incidents associated with α-PPP usage, often linked to severe psychological and physiological symptoms such as agitation, hallucinations, and cardiovascular complications . These cases highlight the urgent need for awareness regarding the risks associated with this compound.

Propriétés

IUPAC Name |

1-phenyl-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12;/h2-4,7-8,11H,5-6,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCZQKJXTMYEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347643 | |

| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92040-10-3 | |

| Record name | alpha-Pyrrolidinopropiophenone(hydrochloride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092040103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92040-10-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-PYRROLIDINOPROPIOPHENONE(HYDROCHLORIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR65F46FM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.